
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with three methyl groups.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the naphthalene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be compared with other similar compounds, such as:
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but differs in the degree of hydrogenation and the presence of a cyclohexene ring instead of a naphthalene ring.
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthalenyl)-: Another similar compound with slight variations in the substitution pattern and molecular structure.
The uniqueness of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- lies in its fully hydrogenated naphthalene ring system and specific substitution pattern, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
68311-16-0 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
1-(3,5,5-trimethyl-2,3,4,4a,6,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-12-7-6-8-16(3,4)14(12)9-11(13)2/h6-7,11-14H,5,8-10H2,1-4H3 |
Clé InChI |
CJZNQYNYXSLJAM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CC2C=CCC(C2CC1C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
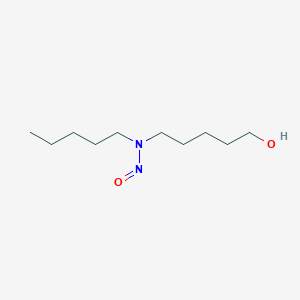

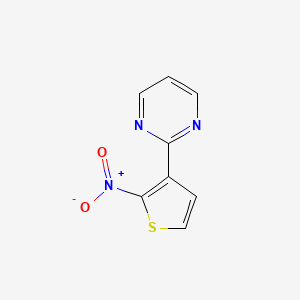

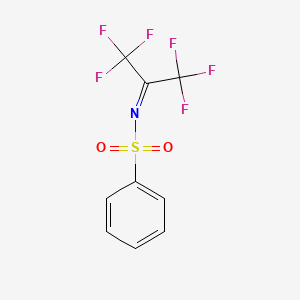
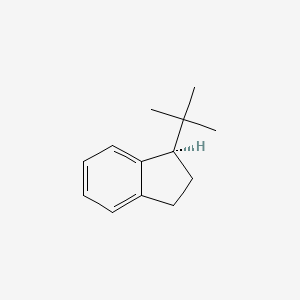
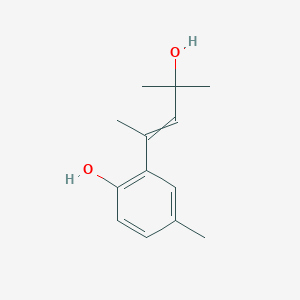
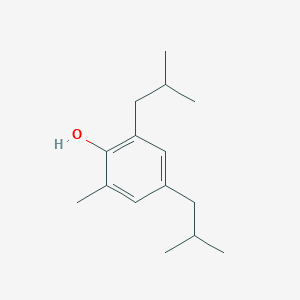
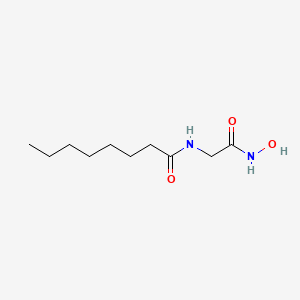
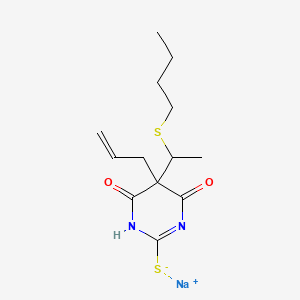

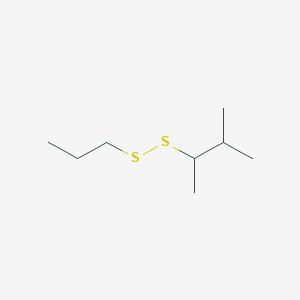
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
